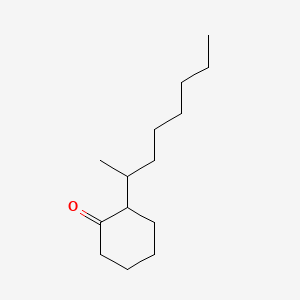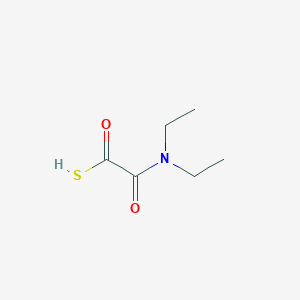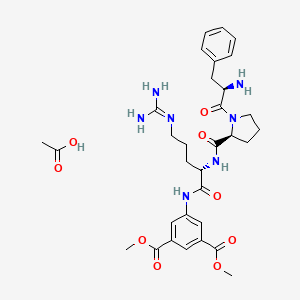
H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt: is a synthetic compound with the molecular formula C32H43N7O9 and a molecular weight of 669.73 g/mol. This compound is known for its applications in biochemical research, particularly as a substrate in enzymatic assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and esterification. The process typically starts with the protection of the amino and carboxyl groups of the amino acids involved. The protected amino acids are then coupled using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The final step involves the esterification of the carboxyl group with dimethyl sulfate under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale reactors. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction can be carried out under acidic or basic conditions, leading to the cleavage of the ester bond and formation of the corresponding carboxylic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, potentially modifying the phenylalanine or proline residues.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, depending on the nucleophile and reaction conditions.
Major Products: The major products formed from these reactions include the hydrolyzed carboxylic acid derivatives, oxidized phenylalanine or proline residues, and substituted amide or ester derivatives.
Applications De Recherche Scientifique
H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and inhibition.
Biology: The compound is employed in the study of protein-protein interactions and as a tool in peptide-based drug discovery.
Medicine: It is used in the development of diagnostic assays and therapeutic agents, particularly in the field of coagulation and thrombosis research.
Industry: The compound finds applications in the production of biochemical reagents and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt involves its interaction with specific enzymes or proteins. The compound acts as a substrate for enzymes such as thrombin, where it undergoes cleavage at the peptide bond, leading to the release of detectable products. This interaction is crucial for studying enzyme activity and inhibition, as well as for developing diagnostic assays.
Comparaison Avec Des Composés Similaires
H-D-Phe-pro-arg-5-amido-isophthalic acid: Similar structure but lacks the dimethyl ester and acetate groups.
H-D-Phe-pro-arg-5-amido-isophthalic acid-methyl ester: Similar structure but has a methyl ester instead of a dimethyl ester.
H-D-Phe-pro-arg-5-amido-isophthalic acid-ethyl ester: Similar structure but has an ethyl ester instead of a dimethyl ester.
Uniqueness: H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt is unique due to its specific ester and acetate groups, which influence its solubility, reactivity, and interaction with enzymes. These modifications make it particularly suitable for certain biochemical assays and industrial applications.
Propriétés
Formule moléculaire |
C32H43N7O9 |
|---|---|
Poids moléculaire |
669.7 g/mol |
Nom IUPAC |
acetic acid;dimethyl 5-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C30H39N7O7.C2H4O2/c1-43-28(41)19-15-20(29(42)44-2)17-21(16-19)35-25(38)23(10-6-12-34-30(32)33)36-26(39)24-11-7-13-37(24)27(40)22(31)14-18-8-4-3-5-9-18;1-2(3)4/h3-5,8-9,15-17,22-24H,6-7,10-14,31H2,1-2H3,(H,35,38)(H,36,39)(H4,32,33,34);1H3,(H,3,4)/t22-,23+,24+;/m1./s1 |
Clé InChI |
UQEITTBOYJWTRJ-ZNBHNGSHSA-N |
SMILES isomérique |
CC(=O)O.COC(=O)C1=CC(=CC(=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)N)C(=O)OC |
SMILES canonique |
CC(=O)O.COC(=O)C1=CC(=CC(=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)

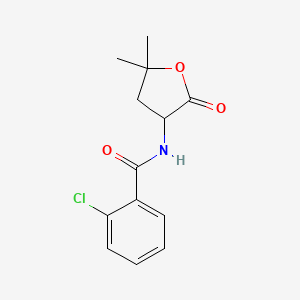
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
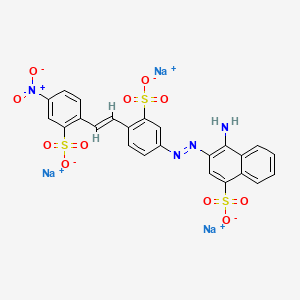
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
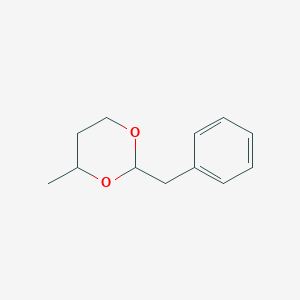
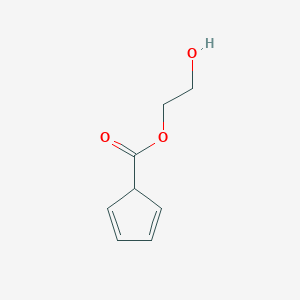
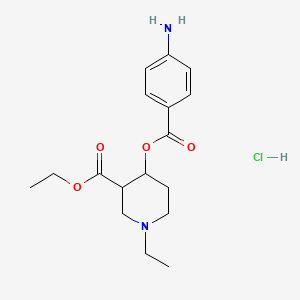
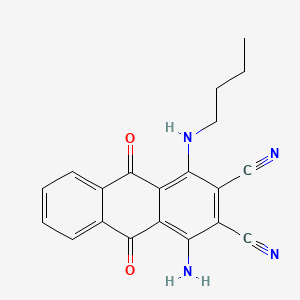
![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
